6-Methyl-2,3-dihydrofuro[2,3-b]pyridine
Overview
Description
“6-Methyl-2,3-dihydrofuro[2,3-b]pyridine” is a chemical compound that belongs to the class of organic compounds known as furo[2,3-b]pyridines . It is a pale yellow solid .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the cyclization of bromoacetylpyridone by the action of silver oxide in methanol. This results in the formation of 3-oxo-6-methyl-2,3-dihydrofuro[2,3-b]pyridine, which is then reduced to 3-hydroxy-6-methyl-2,3-dihydrofuro[2,3-b]pyridine with lithium aluminum hydride in dimethoxyethane .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as 1H NMR and 13C NMR . The 1H NMR spectrum shows peaks corresponding to the hydrogen atoms in the molecule, while the 13C NMR spectrum shows peaks corresponding to the carbon atoms .Chemical Reactions Analysis
The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . This process is accompanied by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .Physical And Chemical Properties Analysis
“this compound” is a pale yellow solid with a melting point of 66-67°C . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis of Derivatives : It is used in the synthesis of various pyrido-[2,3-d][1,3]dioxole derivatives (Daliacker, Fechter, & Mues, 1979), and in the synthesis of new disperse dyes for polyester fibers (Yuh-Wen Ho, 2005).
Determination of Novel Compound Structures : It is instrumental in determining the structures of novel dimerized compounds (Shiotani et al., 1986).
Synthesis of Fused Pyridine Derivatives : The compound is used in the synthesis of pyridine and fused pyridine derivatives, including isoquinoline derivatives and pyrido [2,3-d] pyrimidine derivatives (Al-Issa, 2012).
Building Block for Synthesis : It acts as a versatile building block for the synthesis of 4-substituted 7-azaindole derivatives (Figueroa‐Pérez et al., 2006) and for synthesizing furo(2,3-b)pyridines and dihydropyrano(2,3-b)pyridines (Taylor & Macor, 1986).
Research on Antihypertensive Activity : Some synthesized compounds involving 6-Methyl-2,3-dihydrofuro[2,3-b]pyridine are expected to have antihypertensive activity (Kumar & Mashelker, 2006).
Applications in Electronics : Pyrazolo[4,3-b] pyridine derivatives, which can be synthesized using this compound, have shown photovoltaic properties and are used in devices as photosensors (El-Menyawy, Zedan, & Nawar, 2019; Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis for Studying Pharmacology : It is involved in the synthesis of compounds like 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, a selective mGlu5 receptor antagonist with anxiolytic activity, useful for studying mGlu5 receptor pharmacology (Cosford et al., 2003).
General Synthetic Applications : The compound is used for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines for various scientific research applications (Hajbi et al., 2007; Hajbi et al., 2008).
Future Directions
Properties
IUPAC Name |
6-methyl-2,3-dihydrofuro[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-2-3-7-4-5-10-8(7)9-6/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVHESUHJNZEEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCO2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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